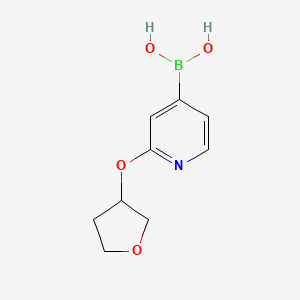
(2-((Tetrahydrofuran-3-yl)oxy)pyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((Tetrahydrofuran-3-yl)oxy)pyridin-4-yl)boronic acid is a boronic acid derivative with a molecular formula of C9H12BNO4 and a molecular weight of 209.01 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tetrahydrofuran-3-yloxy group. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Tetrahydrofuran-3-yl)oxy)pyridin-4-yl)boronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .
化学反応の分析
Types of Reactions
(2-((Tetrahydrofuran-3-yl)oxy)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and substituted pyridine derivatives. These products are valuable intermediates in organic synthesis and have applications in various fields .
科学的研究の応用
Chemistry
In chemistry, (2-((Tetrahydrofuran-3-yl)oxy)pyridin-4-yl)boronic acid is widely used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors. The unique reactivity of the boronic acid group allows it to form reversible covalent bonds with active site residues of enzymes, making it a promising scaffold for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to undergo various chemical transformations makes it a versatile building block for material science .
作用機序
The mechanism of action of (2-((Tetrahydrofuran-3-yl)oxy)pyridin-4-yl)boronic acid involves its ability to form covalent bonds with nucleophilic sites in target molecules. In enzyme inhibition, the boronic acid group interacts with active site residues, forming a reversible covalent bond that inhibits enzyme activity. This interaction is crucial for its potential use as a therapeutic agent .
類似化合物との比較
Similar Compounds
Similar compounds to (2-((Tetrahydrofuran-3-yl)oxy)pyridin-4-yl)boronic acid include:
4-Pyridinylboronic acid: A boronic acid derivative with a similar pyridine ring structure but without the tetrahydrofuran-3-yloxy group.
3-Pyridinylboronic acid: Another pyridine-based boronic acid with the boronic acid group attached at the 3-position.
Uniqueness
The uniqueness of this compound lies in its tetrahydrofuran-3-yloxy substitution, which imparts distinct chemical properties and reactivity. This substitution enhances its solubility and stability, making it a more versatile reagent in various chemical transformations compared to its analogs .
特性
分子式 |
C9H12BNO4 |
|---|---|
分子量 |
209.01 g/mol |
IUPAC名 |
[2-(oxolan-3-yloxy)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H12BNO4/c12-10(13)7-1-3-11-9(5-7)15-8-2-4-14-6-8/h1,3,5,8,12-13H,2,4,6H2 |
InChIキー |
OKONBIBGCNOSCE-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1)OC2CCOC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















